2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno ring fused with a pyrimidine ring, along with phenyl and fluorophenyl substituents, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like poly (adp-ribose) polymerases-1 (parp-1) and cyclin-dependent kinases (cdk2) which are involved in dna repair and cell cycle regulation respectively .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of their targets, leading to genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been known to affect the dna repair pathway by inhibiting parp-1 . They also affect the cell cycle progression by inhibiting CDK2 .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been reported to cause genomic dysfunction and cell death .
Action Environment
Similar compounds have been synthesized under mild reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds, followed by cyclization and subsequent functional group modifications. For instance, the reaction of 4-fluorobenzaldehyde with 3-phenylchromen-4-one in the presence of a base can lead to the formation of the desired chromeno-pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen substitution reactions, particularly involving the fluorophenyl group, can lead to the formation of new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs with varying biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but lacks the fluorophenyl group, which may affect its biological activity.
Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with comparable pharmacological properties but different core structure.
Triazole-pyrimidine hybrids: These compounds share some structural features and exhibit similar biological activities, such as anti-inflammatory and neuroprotective effects.
Uniqueness
2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique combination of a chromeno and pyrimidine ring system, along with the presence of both phenyl and fluorophenyl substituents. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13FN2O3/c24-15-12-10-14(11-13-15)21-25-22-19(20(27)17-8-4-5-9-18(17)29-22)23(28)26(21)16-6-2-1-3-7-16/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDARFFVZYJNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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